molecular formula C19H18ClN3OS B2796197 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone CAS No. 886917-01-7

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone

Cat. No.: B2796197
CAS No.: 886917-01-7
M. Wt: 371.88
InChI Key: DFXPOXWKDGMKDG-UHFFFAOYSA-N
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Description

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone is a complex organic compound that features a benzo[d]thiazole ring, a piperazine ring, and a phenyl group

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound can be used to study the interactions of benzo[d]thiazole derivatives with various biological targets, such as enzymes and receptors.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Benzothiazole derivatives have shown potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, this compound could be studied for similar potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 4-methyl-2-aminothiophenol with chloroacetyl chloride under acidic conditions to form 5-chloro-4-methylbenzo[d]thiazole.

    Piperazine Derivative Formation: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl derivative.

    Coupling with Phenylmethanone: Finally, the piperazinyl derivative is coupled with phenylmethanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, potentially converting it to an alcohol.

    Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Chlorophenyl)piperazin-1-yl)(phenyl)methanone
  • (4-(5-Bromo-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone
  • (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methylphenyl)methanone

Uniqueness

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzo[d]thiazole ring enhances its potential for biological activity, while the piperazine ring improves its pharmacokinetic properties. The phenylmethanone moiety adds to the compound’s overall stability and reactivity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-15(20)7-8-16-17(13)21-19(25-16)23-11-9-22(10-12-23)18(24)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXPOXWKDGMKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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